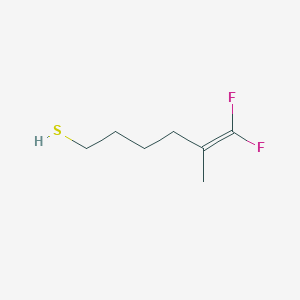

6,6-Difluoro-5-methyl-5-hexene-1-thiol

Description

6,6-Difluoro-5-methyl-5-hexene-1-thiol is a fluorinated thiol derivative characterized by a hexene backbone with a methyl group at position 5, dual fluorine atoms at position 6, and a terminal thiol (-SH) group at position 1. This compound combines the electronic effects of fluorine substitution with the nucleophilic reactivity of the thiol group, making it a candidate for applications in medicinal chemistry, material science, or agrochemical synthesis. However, the provided evidence lacks explicit data on its synthesis, physical properties, or biological activity. PubChem () is a standard repository for such information, but accessibility issues prevent retrieving detailed molecular data here.

Properties

Molecular Formula |

C7H12F2S |

|---|---|

Molecular Weight |

166.23 g/mol |

IUPAC Name |

6,6-difluoro-5-methylhex-5-ene-1-thiol |

InChI |

InChI=1S/C7H12F2S/c1-6(7(8)9)4-2-3-5-10/h10H,2-5H2,1H3 |

InChI Key |

NXXKOHOARGOOLF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(F)F)CCCCS |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison of 6,6-Difluoro-5-methyl-5-hexene-1-thiol with analogous compounds requires structural, electronic, and reactivity analyses. However, none of the provided evidence directly addresses this compound or its analogs. Below is a generalized discussion based on structural motifs inferred from the evidence and chemical principles:

Fluorinated Thiols vs. Non-Fluorinated Thiols

- Electron-Withdrawing Effects: Fluorine atoms at position 6 likely reduce electron density at the thiol group, increasing its acidity compared to non-fluorinated analogs like 5-methyl-5-hexene-1-thiol. This could enhance nucleophilic substitution reactivity.

- Steric and Conformational Effects: The geminal difluoro group may impose steric constraints, altering the compound’s conformational flexibility relative to mono-fluoro or non-fluorinated counterparts.

Comparison with Benzimidazole Derivatives ()

The benzimidazole derivatives in feature fluorine and sulfur-containing groups but differ fundamentally in structure (aromatic heterocycles vs. aliphatic thiols). Key distinctions:

- Reactivity : Benzimidazoles participate in hydrogen bonding and π-π stacking, whereas 6,6-Difluoro-5-methyl-5-hexene-1-thiol’s thiol group may engage in disulfide bond formation or metal chelation.

- Applications: Benzimidazoles are often explored as pharmaceuticals (e.g., antifungals), while fluorinated thiols may serve as intermediates in organofluorine chemistry.

Comparison with Isoquinoline Derivatives ()

The isoquinoline derivatives in (e.g., ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate) are nitrogen-containing heterocycles with methoxy substituents. Contrasts include:

- Electronic Profile : Methoxy groups are electron-donating, while fluorine atoms are electron-withdrawing, leading to divergent electronic environments.

- Functional Groups: Thiols (-SH) offer distinct reactivity (e.g., oxidation to disulfides) compared to esters or carboxamides in isoquinolines.

Limitations of Available Evidence

and discuss unrelated compound classes (benzimidazoles and isoquinolines), while (PubChem) lacks retrievable data. For a rigorous comparison, additional sources detailing the following would be required:

- Synthetic routes for fluorinated thiols.

- Spectroscopic data (e.g., NMR, IR) to confirm structure and purity.

- Thermodynamic and kinetic studies (e.g., pKa, reaction rates with electrophiles).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.